5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione
Overview
Description
“5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 858204-96-3 . It has a molecular weight of 210.28 . This compound is also known as 5-cyclopropyl-5-isopentylimidazolidine-2,4-dione .
Molecular Structure Analysis
The molecule contains a total of 34 bonds. There are 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 five-membered ring . It also contains 1 urea (-thio) derivative and 1 imide (-thio) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.28 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of 5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione possess significant anticonvulsant properties. For instance, new N-Mannich bases derived from this compound have shown effectiveness in seizure tests, with some derivatives outperforming standard antiepileptic drugs like phenytoin and ethosuximide (Byrtus et al., 2011).
Psychiatric Disorder Treatment
Derivatives of this compound have shown potential in treating psychiatric disorders. Certain compounds with this core structure exhibited high affinity for serotonin receptors and demonstrated antidepressant-like and anxiolytic effects in animal models (Czopek et al., 2010).
Anti-HIV Properties
Novel derivatives of this compound have been designed and synthesized with inhibitory activity against HIV-1 replication, showing promise as potential HIV-1 fusion inhibitors (Ibrahim et al., 2020).
Antiarrhythmic Activity
Studies on 5-arylidene derivatives of imidazolidine-2,4-dione, a related compound, have shown properties indicative of class Ia antiarrhythmic drugs, suggesting potential use in treating arrhythmias (Pękala et al., 2005).
Antitumor Activity
Imidazole-4-one and imidazolidine-2,4-dione analogues, including derivatives of this compound, have been evaluated for their antitumor activities, showing significant cytotoxic potency against various cancer cell lines (El-Sayed et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)5-6-11(8-3-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZBGARSLBZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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